molecular formula C11H14N2O B12690959 p-Tolylglyoxal N,N-dimethylhydrazone CAS No. 24407-35-0

p-Tolylglyoxal N,N-dimethylhydrazone

Cat. No.: B12690959
CAS No.: 24407-35-0
M. Wt: 190.24 g/mol
InChI Key: BYWZDRVDOARNLV-XYOKQWHBSA-N
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Description

p-Tolylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of glyoxal, where the glyoxal moiety is substituted with a p-tolyl group and the hydrazone is formed with N,N-dimethylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tolylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-tolylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: p-Tolylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-Tolylglyoxal N,N-dimethylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological research, this compound can be used as a reagent for the modification of biomolecules.

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of p-Tolylglyoxal N,N-dimethylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is due to the nucleophilic nature of the hydrazone moiety, which can attack electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • Phenylglyoxal N,N-dimethylhydrazone
  • p-Methoxyphenylglyoxal N,N-dimethylhydrazone
  • p-Bromophenylglyoxal N,N-dimethylhydrazone

Comparison: p-Tolylglyoxal N,N-dimethylhydrazone is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group in the p-tolyl moiety can also influence the compound’s solubility and stability .

Properties

CAS No.

24407-35-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C11H14N2O/c1-9-4-6-10(7-5-9)11(14)8-12-13(2)3/h4-8H,1-3H3/b12-8+

InChI Key

BYWZDRVDOARNLV-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=N/N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NN(C)C

Origin of Product

United States

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